1-{3-[(4-Methoxyphenyl)methyl]-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one
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Overview
Description
1-{3-[(4-Methoxyphenyl)methyl]-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one (let’s call it MTPTD 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These molecules combine two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Their unique structure allows for diverse applications in drug design and development .
Preparation Methods
Synthetic Routes::
Acid-Catalyzed Cyclization (Route A):
Proposed Novel Synthesis Route (Route B):
Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
MTPTD undergoes various chemical reactions:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Substitution Reactions: MTPTD can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like acids, bases, and metal catalysts play a crucial role.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
MTPTD’s versatility extends across scientific domains:
Medicine: It exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Enzyme Inhibition: MTPTD acts as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and anti-lipase agent.
Antiviral Activity: It shows promise against viral infections.
Drug Design: Researchers explore MTPTD derivatives for multifunctional disease treatment.
Mechanism of Action
- MTPTD interacts with specific molecular targets, modulating pathways relevant to its pharmacological effects.
- Detailed studies are ongoing to unravel its precise mechanism.
Comparison with Similar Compounds
- MTPTD’s unique fusion of triazole and thiadiazine motifs sets it apart.
- Similar compounds include other triazolothiadiazines and related heterocycles.
Properties
Molecular Formula |
C24H24N4O3S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[3-[(4-methoxyphenyl)methyl]-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H24N4O3S/c1-4-19(29)23-22(17-9-7-6-8-10-17)28(21(30)5-2)27-20(25-26-24(27)32-23)15-16-11-13-18(31-3)14-12-16/h6-14H,4-5,15H2,1-3H3 |
InChI Key |
IVQSRCDFQWLKND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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